molecular formula C7H10O3 B14592105 4-Ethyloxane-3,5-dione CAS No. 61363-58-4

4-Ethyloxane-3,5-dione

Cat. No.: B14592105
CAS No.: 61363-58-4
M. Wt: 142.15 g/mol
InChI Key: REMGZYJOQJSBCF-UHFFFAOYSA-N
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Description

4-Oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is a tricyclic dione derivative featuring a bridged oxane (oxygen-containing six-membered ring) fused with a bicyclic system. This compound serves as a critical scaffold in neuroprotective drug development due to its structural resemblance to NMDA receptor antagonists like MK-801 and adamantane derivatives . Synthesized via cycloaddition reactions, its derivatives (e.g., compounds 2–13) are functionalized with aliphatic, aromatic, or heterocyclic groups through aminolysis, enhancing calcium-modulating effects and neuroprotective properties in SH-SY5Y neuroblastoma cells . At 10 µM, most derivatives exhibit low cytotoxicity (<20% cell death), positioning them as promising leads for treating neurodegenerative disorders .

Properties

CAS No.

61363-58-4

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

4-ethyloxane-3,5-dione

InChI

InChI=1S/C7H10O3/c1-2-5-6(8)3-10-4-7(5)9/h5H,2-4H2,1H3

InChI Key

REMGZYJOQJSBCF-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)COCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyloxane-3,5-dione typically involves the cyclization of 1,4-dicarbonyl compounds. One common method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-diketones . This reaction is often carried out under acidic conditions, using catalysts such as trifluoroacetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyloxane-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce diols.

Scientific Research Applications

4-Ethyloxane-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyloxane-3,5-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diketopiperazine Derivatives (e.g., Compounds 1–10 from Marine Actinomycetes)

Structural Features: These compounds, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione, contain a piperazine-2,5-dione core with substituents like benzylidene or hydroxypropylidene groups . Biological Activity: Unlike the neuroprotective focus of tricyclic diones, diketopiperazines demonstrate antiviral activity against H1N1 influenza (e.g., IC₅₀ = 6.8 µM for albonoursin) . Key Differences:

  • Ring System : Piperazine (6-membered, two nitrogen atoms) vs. tricyclic oxane (bridged oxygen-containing system).
  • Applications : Antiviral (diketopiperazines) vs. neuroprotective (tricyclic diones).
Feature Tricyclic Dione Derivatives Diketopiperazines
Core Structure Oxane-based tricyclic system Piperazine-2,5-dione
Key Substituents Aliphatic/aromatic groups Benzylidene, hydroxypropylidene
Biological Activity NMDA/VGCC modulation, neuroprotection Antiviral (H1N1)
Cytotoxicity (10 µM) <20% cell death Not reported

Linear Diones (e.g., 4-(Butylthio)heptane-3,5-dione)

Structural Features : Linear heptane-3,5-dione with a sulfur-containing substituent (butylthio) at position 4 .
Synthesis : Prepared via radical thiolation using K₂S₂O₈ and I₂, yielding 51% isolated product .
Key Differences :

  • Conformation : Linear vs. tricyclic, affecting membrane permeability and target engagement.
  • Functional Groups : Sulfur substituents in linear diones vs. oxygen-rich tricyclic systems.

Oxazepine and Thiazolidinone Diones (e.g., 1,3-Oxazepine-1,5-dione)

Structural Features: These include 1,3-oxazepine-1,5-dione (7-membered ring with oxygen and nitrogen) and 4-thiazolidinones . Biological Activity: Antimicrobial properties (e.g., against Staphylococcus aureus) vs. neuroprotection . Key Differences:

  • Heteroatoms: Sulfur in thiazolidinones vs. oxygen in tricyclic diones.
  • Ring Size : 7-membered oxazepine vs. 6-membered oxane in tricyclic systems.

Triazolidine Diones (e.g., 4-Phenyl-1,2,4-triazolidine-3,5-dione)

Structural Features : 1,2,4-triazolidine-3,5-dione core with phenyl substituents .
Similarity Score : Structural similarity to tricyclic diones is moderate (0.74–0.78), driven by the dione motif .
Applications : Primarily used in agrochemicals and materials science, contrasting with the biomedical focus of tricyclic diones.

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